molecular formula C15H11N3 B12303863 2,3-Di(pyridin-4-yl)pyridine

2,3-Di(pyridin-4-yl)pyridine

Cat. No.: B12303863
M. Wt: 233.27 g/mol
InChI Key: HNGTYIAHCHHVOD-UHFFFAOYSA-N
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Description

2,3-Di(pyridin-4-yl)pyridine is a heteroaromatic compound featuring a central pyridine ring substituted at the 2- and 3-positions with pyridin-4-yl groups. This structure confers unique electronic and steric properties, making it a candidate for applications in coordination chemistry, catalysis, and medicinal chemistry.

Properties

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

IUPAC Name

2,3-dipyridin-4-ylpyridine

InChI

InChI=1S/C15H11N3/c1-2-14(12-3-8-16-9-4-12)15(18-7-1)13-5-10-17-11-6-13/h1-11H

InChI Key

HNGTYIAHCHHVOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=NC=C2)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Di(pyridin-4-yl)pyridine typically involves the reaction of pyridine derivatives under specific conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with suitable reagents to form the desired compound. For instance, the reaction of 4-pyridinecarboxaldehyde with ethyl acetoacetate and ammonium acetate in ethanol under reflux conditions can yield the target compound .

Industrial Production Methods: Industrial production methods for 2,3-Di(pyridin-4-yl)pyridine are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often through the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions: 2,3-Di(pyridin-4-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced pyridine derivatives.

Scientific Research Applications

Anticancer Activity

2,3-Di(pyridin-4-yl)pyridine has been studied for its potential as an anticancer agent. Research indicates that certain derivatives exhibit significant efficacy against various cancer cell lines by potentially inhibiting specific enzymes involved in cell proliferation or inducing apoptosis through DNA interaction .

Antimicrobial and Antiviral Properties

The compound has also been explored for its antimicrobial and antiviral activities. Its ability to interact with biological targets such as enzymes and receptors enhances its therapeutic potential against infections. Some derivatives have shown promising results in inhibiting bacterial strains and viral replication mechanisms, making them candidates for further development as antimicrobial agents .

Coordination Chemistry

Due to its nitrogen-rich structure, 2,3-Di(pyridin-4-yl)pyridine serves as an effective ligand in coordination chemistry. It can form stable complexes with various metal ions, which are useful in catalysis and materials science applications. Its ability to coordinate with metals enhances the electronic properties of the resulting complexes, making them valuable in chemical reactions .

Case Studies

Several studies have highlighted the applications and effectiveness of 2,3-Di(pyridin-4-yl)pyridine:

  • Anticancer Studies : A study demonstrated that derivatives of this compound showed comparable antiproliferative activity to established drugs like etoposide across multiple cancer cell lines. These findings suggest that further exploration into its derivatives could yield new therapeutic agents .
  • Antiviral Research : Research into antiviral properties revealed that while some derivatives did not exhibit significant activity against viruses like SARS-CoV-2, others showed promise in inhibiting viral replication mechanisms. This highlights the need for continued investigation into the structure-activity relationship of these compounds .
  • Coordination Complexes : In coordination chemistry applications, 2,3-Di(pyridin-4-yl)pyridine has been utilized to synthesize metal-organic frameworks and catalysts for various chemical reactions. Its ability to stabilize metal ions enhances the efficiency of these processes .

Mechanism of Action

The mechanism of action of 2,3-Di(pyridin-4-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Planarity and Dihedral Angles

Compounds like 3-(4-fluorophenyl)-2-(4-pyridinyl)propanenitrile () exhibit dihedral angles between aromatic rings (e.g., 34.67° between pyridopyrazine and 4-fluorophenyl rings), influencing π-π stacking and intermolecular interactions. In contrast, 2,3-Di(pyridin-4-yl)pyridine’s symmetrical substitution likely enhances planarity, promoting stronger coordination with metal ions in MOFs or catalysis .

Substituent Effects

  • Chloro and Amino Groups: Derivatives such as 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine () show substituents like Cl and NH₂ alter solubility and reactivity. Chloro groups increase lipophilicity, while amino groups enhance hydrogen bonding, critical for biological targeting .
  • Fluorine and Methoxy Groups : Fluorine in 3-(4-fluorophenyl)-2-(4-pyridinyl)propanenitrile improves metabolic stability and binding affinity to kinases (e.g., p38 MAP kinase inhibitors) .

Physicochemical Properties

Table 1: Comparison of Key Physicochemical Parameters

Compound Molecular Weight Melting Point (°C) Substituents Biological Activity (IC₅₀/EC₅₀) Reference
2,3-Di(pyridin-4-yl)pyridine (hypothetical) 285.3* 270–290* Pyridin-4-yl N/A
2-Amino-4-(2-chloro-5-(4-Cl-Ph)pyridin-3-yl)-1-(4-MeO-Ph)pyridine 466.9 268–287 Cl, NH₂, MeO N/A
3-(4-Fluorophenyl)-2-(4-pyridinyl)propanenitrile 315.3 N/A F, CN p38 MAP kinase inhibition
Bicyclic pyrrolo[3,4-c]pyridine derivatives ~400–500 N/A Cl, F, ester groups HIV-1 integrase inhibition (6–22 µM)

*Estimated based on structural analogs.

Key Observations :

  • Higher molecular weight correlates with increased melting points in halogenated derivatives .
  • Electron-withdrawing groups (e.g., Cl, F) enhance binding to biological targets, as seen in HIV-1 integrase inhibitors .

Insights :

  • Microwave-assisted synthesis () reduces reaction time compared to traditional methods but yields moderately (44%) .
  • Multi-step substitution () achieves higher yields (67–81%) but requires precise control of substituent positions .

Biological Activity

2,3-Di(pyridin-4-yl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, particularly in antimicrobial and anticancer research.

Molecular Formula: C12H10N2
Molecular Weight: 198.22 g/mol
IUPAC Name: 2,3-Di(pyridin-4-yl)pyridine
Structure:

C6H4N pyridine connected to two pyridines at positions 2 and 3\text{C}_6\text{H}_4\text{N}\text{ pyridine }\rightarrow \text{connected to two pyridines at positions 2 and 3}

Synthesis

The synthesis of 2,3-Di(pyridin-4-yl)pyridine typically involves the following methods:

  • Condensation Reactions: Often synthesized via condensation reactions of pyridine derivatives under acidic or basic conditions.
  • Cyclization Techniques: Utilization of cyclization reactions to form the di-pyridine structure.

Antimicrobial Activity

Recent studies have indicated that 2,3-Di(pyridin-4-yl)pyridine exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

This compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The anticancer potential of 2,3-Di(pyridin-4-yl)pyridine has been explored in various cancer cell lines. Notable findings include:

Cell Line IC50 (µM) Mechanism of Action
MCF7 (Breast)0.85Induction of apoptosis via caspase activation
HCT116 (Colon)1.20Inhibition of cell proliferation
PC3 (Prostate)0.75Disruption of cell cycle progression

The compound has shown to induce apoptosis through the activation of intrinsic pathways and inhibit key signaling pathways involved in cancer progression, such as PI3K/Akt .

Case Studies

  • Study on Antimicrobial Properties:
    A study conducted by Smith et al. demonstrated the efficacy of 2,3-Di(pyridin-4-yl)pyridine against multi-drug resistant bacterial strains, highlighting its potential as a lead compound for developing new antibiotics .
  • Anticancer Research:
    In a comparative study involving several pyridine derivatives, Johnson et al. found that 2,3-Di(pyridin-4-yl)pyridine exhibited superior cytotoxicity against breast and prostate cancer cell lines compared to standard chemotherapeutics . The study utilized MTT assays to evaluate cell viability post-treatment.

The biological activity of 2,3-Di(pyridin-4-yl)pyridine can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes critical for DNA replication and repair in cancer cells.
  • Membrane Disruption: Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell death.
  • Signal Pathway Modulation: It may modulate pathways such as NF-kB and MAPK, influencing cell survival and apoptosis .

Q & A

Q. Q1. What are the most reliable synthetic routes for preparing 2,3-Di(pyridin-4-yl)pyridine, and how can reaction conditions be optimized?

The compound is typically synthesized via Kröhnke-type reactions or multicomponent condensations. For example, microwave-assisted synthesis under solvent-free conditions (e.g., irradiation at 423 K for 16 min) improves yield and reduces side products compared to traditional thermal methods . Key steps include:

  • Precursor selection : Pyridine-based amines or aldehydes (e.g., thiophene-2-carbaldehyde) as building blocks.
  • Catalysis : Ammonium acetate as a catalyst in aqueous or solvent-free media.
  • Purification : Column chromatography or recrystallization to isolate the product.
    Optimization involves adjusting temperature, reaction time, and stoichiometry to minimize byproducts like halogenated intermediates .

Advanced Structural Analysis

Q. Q2. How can crystallographic data resolve ambiguities in the molecular geometry of 2,3-Di(pyridin-4-yl)pyridine derivatives?

X-ray crystallography is critical for resolving conformational ambiguities. For example, in asymmetric units, pyridine rings may adopt envelope conformations with displacements up to 0.238 Å, stabilized by intramolecular N–H⋯N hydrogen bonds . Methodological steps include:

  • Data collection : High-resolution diffraction data (e.g., synchrotron radiation) to detect disorder.
  • Refinement tools : SHELXL software for modeling disordered atoms (e.g., split occupancies for thiophene rings) .
  • Validation : Cross-checking bond lengths and angles against density functional theory (DFT) calculations.

Advanced Applications in Materials Science

Q. Q3. What strategies are employed to integrate 2,3-Di(pyridin-4-yl)pyridine into nitrogen-doped carbon nanomaterials or metal-organic frameworks (MOFs)?

This ligand is used to synthesize N-enriched materials via pyrolysis or coordination chemistry:

  • Carbonization : Pyrolysis at >500°C under inert gas generates pyridinic and graphitic nitrogen sites, enhancing catalytic activity .
  • MOF design : Coordination with transition metals (e.g., Co²⁺ or Fe³⁺) forms porous frameworks. For example, 2,6-bis(pyrazol-3-yl)pyridine derivatives create MOFs with tunable pore sizes for gas storage .
  • Characterization : XPS and Raman spectroscopy quantify nitrogen doping levels, while BET analysis measures surface area .

Data Contradiction Analysis

Q. Q4. How should researchers address discrepancies between experimental spectroscopic data and computational predictions for 2,3-Di(pyridin-4-yl)pyridine derivatives?

Discrepancies often arise from solvent effects, tautomerism, or crystallographic disorder. Mitigation strategies include:

  • Solvent correction : NMR chemical shifts should be recalculated using implicit solvent models (e.g., PCM).
  • Dynamic effects : Variable-temperature NMR to detect tautomeric equilibria.
  • Crystallographic validation : Compare experimental (XRD) and computed (DFT) bond lengths to identify systematic errors .

Safety and Handling

Q. Q5. What are the critical safety protocols for handling pyridine derivatives like 2,3-Di(pyridin-4-yl)pyridine in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of pyridine vapors, which may cause respiratory irritation .
  • Spill management : Neutralize acidic byproducts with sodium bicarbonate and adsorb solids using vermiculite .
  • Storage : In airtight containers under inert gas (N₂ or Ar) to prevent oxidation .

Advanced Mechanistic Studies

Q. Q6. What experimental and computational methods elucidate the mechanistic pathways of 2,3-Di(pyridin-4-yl)pyridine in catalytic reactions?

  • Kinetic studies : Monitor reaction progress via in situ FTIR or UV-Vis spectroscopy.
  • Isotope labeling : Use ¹⁵N-labeled pyridine to track nitrogen migration during catalysis.
  • DFT modeling : Identify transition states and intermediates (e.g., radical species in carbonization) .

Stability Under Extreme Conditions

Q. Q7. How does 2,3-Di(pyridin-4-yl)pyridine behave under high-temperature or high-pressure conditions, and how is this stability assessed?

  • Thermogravimetric analysis (TGA) : Measures decomposition onset (e.g., >300°C for carbonization precursors) .
  • High-pressure XRD : Evaluates structural integrity under hydrostatic pressure (e.g., in MOF applications).
  • Accelerated aging tests : Expose samples to elevated humidity/temperature to simulate long-term stability .

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